(3-Bromo-5-methylpyridin-2-yl)hydrazine is an organic compound classified as a hydrazine derivative, specifically featuring a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and ability to form various derivatives.
(3-Bromo-5-methylpyridin-2-yl)hydrazine falls under the category of pyridine derivatives and hydrazines. Its molecular formula is , with a molecular weight of approximately 216.05 g/mol. The compound exhibits unique chemical properties due to the presence of both bromine and hydrazine functional groups.
The synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine typically involves two main steps:
The synthesis can be optimized by adjusting the concentration of reactants, temperature, and reaction time to maximize yield and purity. Reaction monitoring may be performed using thin-layer chromatography (TLC) to track progress.
The molecular structure of (3-Bromo-5-methylpyridin-2-yl)hydrazine can be represented as follows:
This structure reveals a pyridine ring substituted with a bromine atom and a hydrazine group, contributing to its reactivity.
The compound's physical properties include:
(3-Bromo-5-methylpyridin-2-yl)hydrazine can participate in various chemical reactions:
These reactions are valuable for synthesizing more complex organic molecules and exploring structure-activity relationships in drug development.
The mechanism of action for (3-Bromo-5-methylpyridin-2-yl)hydrazine primarily involves its ability to act as a nucleophile due to the presence of the hydrazine functional group. This property allows it to react with electrophiles in various biochemical pathways, potentially influencing enzyme activity or protein interactions.
The specific pathways may vary depending on the target biomolecule, but generally involve nucleophilic attack on electrophilic centers, leading to the formation of new bonds and subsequent biological effects.
(3-Bromo-5-methylpyridin-2-yl)hydrazine is typically characterized by:
Key chemical properties include:
Relevant data on these properties can guide researchers in handling and utilizing this compound effectively .
(3-Bromo-5-methylpyridin-2-yl)hydrazine has several scientific uses:
The molecular formula C₆H₈BrN₃ indicates a brominated, methyl-substituted pyridine ring with a hydrazine functional group. Its calculated molecular weight is 202.05 g/mol, consistent across PubChem, SynQuest Labs, and supplier specifications [1] [3] [4].
NNC1=NC=C(C)C=C1Br
[3] [6] CC1=CN=C(NN)C(Br)=C1
[3] InChI=1S/C6H8BrN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10)
RCYBQALBHFMWID-UHFFFAOYSA-N
[3] Table 1: Molecular Identifiers of (3-Bromo-5-methylpyridin-2-yl)hydrazine
Property | Value |
---|---|
IUPAC Name | (3-Bromo-5-methylpyridin-2-yl)hydrazine |
CAS Registry Number | 1289007-61-9 |
Molecular Formula | C₆H₈BrN₃ |
Molecular Weight (g/mol) | 202.05 |
SMILES | NNC1=NC=C(C)C=C1Br |
InChIKey | RCYBQALBHFMWID-UHFFFAOYSA-N |
First documented in chemical registries around 2010–2015, this compound emerged alongside advances in N-heterocyclic building block synthesis. Its development was driven by the demand for brominated pyridine intermediates in pharmaceutical and agrochemical research. The hydrazine moiety at the 2-position adjacent to bromine at the 3-position enables regioselective reactions, distinguishing it from simpler pyridine derivatives [4] [6].
This compound serves as a versatile synthon in:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: